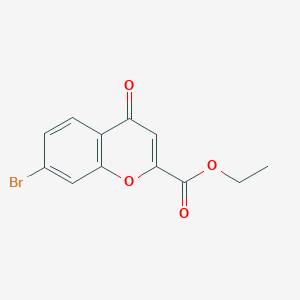

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is a substituted chromene derivative characterized by a bromine atom at position 7, a ketone group at position 4, and an ethyl ester moiety at position 2 of the chromene backbone. The bromine substitution at position 7 enhances the compound’s electrophilic reactivity and may influence its intermolecular interactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

The synthesis of such compounds often involves cyclization reactions or functionalization of pre-existing chromene scaffolds. For example, analogous chromene carboxylates like ethyl (4R,3R)-2-oxo-4-phenylchroman-3-carboxylate require precise control over reaction conditions to ensure stability, as substituted dihydrocoumarins are noted for their sensitivity to decomposition .

Properties

CAS No. |

102297-63-2 |

|---|---|

Molecular Formula |

C12H9BrO4 |

Molecular Weight |

297.10 g/mol |

IUPAC Name |

ethyl 7-bromo-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C12H9BrO4/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6H,2H2,1H3 |

InChI Key |

KPQMKUQLMDTDKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of ethyl 4-oxo-4H-chromene-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include substituted chromenes, alcohol derivatives, and oxidized chromene compounds .

Scientific Research Applications

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biological pathways. These interactions are often studied using molecular docking and other computational methods to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate can be contextualized by comparing it to related chromene derivatives. Below is an analysis of key analogs:

Ethyl 4-Oxo-4H-Chromene-2-Carboxylate (Base Compound)

- Structure : Lacks the bromine substituent at position 6.

- Properties : The absence of bromine reduces molecular weight (MW = 234.22 g/mol) and alters electronic properties, making it less polar than the brominated analog. This compound serves as a precursor for further functionalization .

Ethyl 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate (CAS 6093-71-6)

- Structure : Features a hydroxyl group at position 7 and a ketone at position 2.

- However, the lack of bromine reduces steric bulk and electrophilic reactivity compared to the target compound .

Bromophenyl-Substituted Chromenes

- Ethyl 7-(2-Amino-2-Oxoethoxy)-3-(4-Bromophenyl)-4-Oxo-4H-Chromene-2-Carboxylate (CAS 610764-31-3) Structure: Incorporates a 4-bromophenyl group at position 3 and an amino-oxoethoxy chain at position 7. Properties: The 4-bromophenyl group introduces significant steric hindrance and electron-withdrawing effects, while the amino-oxoethoxy chain adds polarity (MW = 446.25 g/mol). These features may influence binding affinity in biological systems .

- Ethyl 3-(4-Bromophenyl)-7-[(2-Methoxybenzoyl)Oxy]-4-Oxo-4H-Chromene-2-Carboxylate (CAS 610759-05-2) Structure: Contains a 4-bromophenyl group at position 3 and a bulky 2-methoxybenzoyloxy substituent at position 7.

Fluorinated and Methylated Analogs

- 6-Fluoro-4-Hydroxy-2H-Chromen-2-One (CAS 1994-13-4)

- Structure : Substituted with fluorine at position 6 and a hydroxyl group at position 4.

- Properties : Fluorine’s electronegativity increases metabolic stability but reduces steric bulk compared to bromine. This compound’s similarity score (0.82) to the target suggests overlapping synthetic pathways .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Synthetic Challenges : Substituted chromenes, including dihydrocoumarin precursors, are prone to instability, necessitating optimized reaction conditions (e.g., low temperatures, inert atmospheres) to prevent decomposition during synthesis .

- Substituent Effects : Bromine at position 7 increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. Conversely, hydroxyl or methoxy groups enhance solubility but may reduce thermal stability .

Biological Activity

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is a member of the chromene family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C12H9BrO4

- Molecular Weight : 297.10 g/mol

- Structure : The compound features a bromine atom at the 7-position of the chromene ring, which influences its reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

The presence of the bromine atom enhances its interaction with microbial targets, leading to effective inhibition of growth .

Antioxidant Activity

Research has shown that this compound possesses notable antioxidant capabilities. The mechanism involves scavenging free radicals and inhibiting lipid peroxidation. The following table summarizes key findings from various studies:

| Study | Method | Result |

|---|---|---|

| Study A | DPPH Assay | IC50 = 15 µM |

| Study B | ABTS Assay | IC50 = 12 µM |

| Study C | FRAP Assay | High reducing power |

These results indicate that this compound is a potent antioxidant, comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following effects were observed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Caspase activation |

| HeLa | 25 | ROS generation |

These findings suggest that this compound may serve as a promising lead compound for developing new anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested this compound against multi-drug resistant bacterial strains. The compound exhibited strong antibacterial activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

- Antioxidant Potential : In a clinical trial involving patients with oxidative stress-related conditions, supplementation with this compound resulted in significant improvements in biomarkers of oxidative damage, indicating its therapeutic potential in managing oxidative stress.

- Cancer Research : A recent study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The results showed a marked reduction in tumor size and improved survival rates among treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.